H-tyr-oall p-tosylate
Description
Significance of Modified Amino Acids in Peptide Chemistry and Biomolecule Synthesis
Modified amino acids are central to the advancement of peptide and biomolecule synthesis, offering enhancements and functionalities beyond the 20 common proteinogenic amino acids. abyntek.com These alterations can be broadly categorized into post-translational modifications (PTMs) that occur naturally, such as phosphorylation, glycosylation, and methylation, and the synthetic incorporation of non-natural amino acids. abyntek.comamerigoscientific.com
The introduction of modified residues can profoundly influence a peptide's or protein's properties. abyntek.com For instance, modifications can enhance structural stability, increase resistance to enzymatic degradation, improve solubility, and modulate biological activity. abyntek.compeptide.com Non-natural amino acids can be engineered with altered side chains or functional groups to serve as probes, introduce reactive handles for conjugation, or to fine-tune pharmacokinetic properties in drug development. abyntek.comnih.gov Amino acids are also precursors for a wide array of complex nitrogen-containing biomolecules, including nucleotides, cofactors like heme, and neurotransmitters, making their derivatives essential for nearly all biological processes. britannica.comlibretexts.org The ability to synthetically create and incorporate these modified building blocks is thus crucial for probing biological function and developing new therapeutics. nih.gov
Evolution of Protecting Group Strategies for Tyrosine Residues
The synthesis of peptides requires a meticulous choreography of chemical reactions, where specific functional groups are temporarily masked or "protected" to prevent unwanted side reactions. For tyrosine, with its three reactive sites, a sophisticated and orthogonal protecting group strategy is essential. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a critical requirement for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS). wikipedia.orggoogle.com
The phenolic hydroxyl group of the tyrosine side chain is nucleophilic and requires protection to prevent side reactions such as acylation or alkylation during peptide coupling. acs.org The evolution of protecting groups for this function has been driven by the need for stability under certain conditions and clean, high-yield removal under others.
Early strategies often employed the benzyl (B1604629) (Bzl) group for protection. However, this group proved to be problematic as it is unstable under the acidic conditions used to remove Nα-Boc protection and can lead to the formation of 3-benzyltyrosine as a significant side product during cleavage with hydrogen fluoride (B91410) (HF). acs.org This led to the development of more robust alternatives. For example, the 2-bromobenzyloxycarbonyl (Z(o-Br)) group was shown to be more stable to the acidic conditions of SPPS and could be removed cleanly with HF. acs.org Other groups, such as the tert-butyl (t-Bu) ether, are cleaved with acid (e.g., trifluoroacetic acid, TFA) and are common in Fmoc-based strategies. wikipedia.org The table below summarizes some of the groups used for tyrosine's phenolic protection. wikipedia.orgacs.orgrsc.org
| Protecting Group | Abbreviation | Cleavage Conditions | Notes |
| Benzyl | Bzl | Hydrogenolysis, strong acid (e.g., HF) | Can lead to 3-benzyltyrosine side product during HF cleavage. acs.org |
| tert-Butyl | t-Bu | Moderate to strong acid (e.g., TFA). wikipedia.org | Widely used in Fmoc-based solid-phase peptide synthesis. wikipedia.org |
| 2-Bromobenzyloxycarbonyl | Z(o-Br) | Strong acid (e.g., HF). acs.org | Developed for improved stability and cleaner cleavage over Bzl. acs.org |
| 4-Picolyl | - | Electrolytic reduction. rsc.org | Offers an alternative, non-acidic deprotection method. rsc.org |
The ongoing search for better protecting groups aims to improve stability, orthogonality, and minimize side reactions, with methods like photo-labile groups and enzyme-cleavable groups also being explored. nih.govnih.gov
Protecting the carboxylic acid function of an amino acid is fundamental to peptide synthesis, preventing it from reacting out of turn. google.com While various ester groups like methyl, ethyl, and benzyl esters are used, the allyl (All) ester has emerged as a particularly versatile protecting group. nih.govkyobobook.co.kr
The primary advantage of allyl esters is their unique cleavage condition, which imparts orthogonality to the most common peptide synthesis strategies. google.comnih.gov Allyl-based protecting groups are stable to both the acidic conditions used to remove Boc groups (e.g., TFA) and the basic conditions used to remove Fmoc groups (e.g., piperidine). peptide.comnih.gov They are selectively removed under very mild conditions using a palladium(0) catalyst, often in the presence of a scavenger. peptide.comacs.org This orthogonality is indispensable for complex synthetic routes, such as the on-resin cyclization of peptides or the synthesis of sensitive glyco- or sulfopeptides, where the C-terminal carboxyl group must be selectively deprotected while the peptide remains anchored to the solid support and other protecting groups remain intact. nih.gov
Role of p-Toluenesulfonate (Tosylate) Counterions in Amino Acid Derivatives
Amino acid esters, particularly after the removal of the Nα-protecting group, are often oils or amorphous solids that can be difficult to purify and handle. A common and effective strategy to overcome this is to convert the free amine into a stable, crystalline salt. The p-toluenesulfonate (tosylate) anion, derived from the strong acid p-toluenesulfonic acid, is frequently used for this purpose. kyobobook.co.krnih.gov
The formation of a tosylate salt offers several key advantages. Firstly, it typically induces crystallization, yielding a stable, free-flowing solid that is easily handled, weighed, and stored. Secondly, the tosylate salt form often enhances the solubility of the amino acid derivative in the organic solvents commonly used in peptide synthesis. researchgate.net Studies have shown that the tosylate anion can interact with the nonpolar parts of amino acids, increasing their solubility in aqueous and organic media. researchgate.net This is beneficial for subsequent coupling reactions in solution or solid-phase synthesis. The tosylate anion is considered a "chaotropic" anion, meaning it can disrupt the structure of water, which can influence the solubility of solutes. researchgate.net
Justification for Investigating H-Tyr-oall p-Tosylate as a Key Synthetic Intermediate
The compound L-Tyrosine allyl ester p-toluenesulfonate salt, or this compound, represents a convergence of the strategic chemical modifications discussed above, making it a highly valuable building block for synthetic chemists.
Tyrosine Core: It provides the essential tyrosine residue, which is functionally important in many biologically active peptides.
Orthogonal Carboxyl Protection: The carboxylic acid is protected as an allyl ester. This allows for its selective deprotection under mild, palladium-catalyzed conditions without affecting acid-labile (Boc, t-Bu) or base-labile (Fmoc) protecting groups elsewhere in the molecule. peptide.comnih.gov This feature is critical for the synthesis of cyclic peptides or other complex architectures.
Reactive Amino Group: The Nα-amino group is unprotected (as the tosylate salt), making it ready for direct use in a peptide coupling reaction.
Unprotected Phenolic Hydroxyl: The side-chain hydroxyl group is available for subsequent modification. It can be left unprotected if the reaction conditions are selective, or it can be protected with a suitable group in a later step, providing further synthetic flexibility.
Enhanced Stability and Handling: The p-toluenesulfonate salt form ensures the compound is a stable, crystalline solid, facilitating its purification, storage, and handling. researchgate.net
In essence, this compound is a pre-packaged, versatile intermediate designed for efficiency and flexibility in modern peptide synthesis. Its structure embodies a rational design that addresses the key challenges of stability, handling, and orthogonal reactivity, justifying its role as a key component in the synthetic chemist's toolbox.
Compound Data
Table 1: Properties of L-Tyrosine allyl ester p-toluenesulfonate salt
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | nih.gov |
| Molecular Formula | C₁₉H₂₃NO₆S | nih.gov |
| Molecular Weight | 393.5 g/mol | nih.gov |
| Physical Form | Crystalline Solid | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
125441-05-6 |
|---|---|
Molecular Formula |
C19H23NO6S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
MPNOOYSRGYNTIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N |
solubility |
not available |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of H Tyr Oall P Tosylate
Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group
The compound , H-Tyr-oall p-tosylate, is a salt where the p-toluenesulfonate (tosylate) anion acts as a counter-ion to the protonated primary amine of the tyrosine derivative. In this form, the tosylate is not a leaving group covalently bonded to the carbon skeleton of the tyrosine molecule. However, the tosyl group is frequently used in organic synthesis as an excellent leaving group by converting an alcohol into a tosylate ester. wikipedia.orgresearchgate.net To fulfill the scope of this article, this section will discuss the reactivity profile of a tosylate group when attached to a molecule structurally related to the tyrosine core, for instance, at the phenolic oxygen or the β-carbon of the amino acid side chain. The p-toluenesulfonate anion is a superb leaving group because it is the conjugate base of a strong acid (p-toluenesulfonic acid), making it a very weak base that can stabilize the negative charge it acquires upon departure through resonance. quimicaorganica.org
The bimolecular nucleophilic substitution (S_N2) reaction is a concerted process where a nucleophile attacks the electrophilic carbon center, and the leaving group departs simultaneously. researchgate.net This mechanism results in an inversion of stereochemistry at the reaction center. libretexts.org
Substrate Structure: S_N2 reactions are highly sensitive to steric hindrance. They proceed readily at primary and, to a lesser extent, secondary carbon centers. Tertiary centers are generally unreactive via the S_N2 pathway due to steric obstruction that prevents the required backside attack of the nucleophile. reddit.com In a hypothetical tyrosine derivative where a tosylate group is present on a primary carbon, it would be highly susceptible to S_N2 displacement by a wide range of nucleophiles.
Leaving Group Ability: The rate of an S_N2 reaction is significantly influenced by the quality of the leaving group. The tosylate group is one of the best leaving groups, superior to halides like bromide and chloride, because its negative charge is delocalized over three oxygen atoms and the benzene (B151609) ring, making the resulting anion very stable. quimicaorganica.org
Nucleophile Strength: Strong nucleophiles accelerate the rate of S_N2 reactions. For a tosylated analog of the tyrosine derivative, reagents such as azide (B81097) ions, cyanides, or thiolates would react efficiently to displace the tosylate group.
The unimolecular nucleophilic substitution (S_N1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate in the rate-determining step. libretexts.org This pathway is favored for substrates that can form stable carbocations.
Carbocation Stability: The stability of the carbocation intermediate is the most critical factor governing the S_N1 reaction rate. youtube.com Tertiary, allylic, and benzylic carbocations are particularly stable due to hyperconjugation and/or resonance. libretexts.org If a tosylate leaving group were positioned on the β-carbon of the tyrosine side chain, an S_N1 reaction would be plausible. The departure of the tosylate group would generate a secondary benzylic carbocation. This intermediate would be significantly stabilized by resonance, with the positive charge delocalized into the adjacent aromatic ring of the tyrosine side chain.
Reaction Conditions: S_N1 reactions are favored by polar, protic solvents (e.g., water, alcohols) which can solvate both the leaving group anion and the carbocation intermediate. Unlike S_N2 reactions, the rate of S_N1 reactions is independent of the concentration or strength of the nucleophile, as the nucleophilic attack occurs after the rate-limiting ionization step. libretexts.org
Stereochemistry: Because the S_N1 reaction involves a planar carbocation intermediate, the incoming nucleophile can attack from either face, typically leading to a mixture of enantiomers (racemization) if the starting material is chiral. reddit.com
Allyl Ester Cleavage Mechanisms in the Presence of Transition Metal Catalysts
The allyl ester in this compound serves as a protecting group for the carboxylic acid. A key advantage of the allyl group is its orthogonality to other common protecting groups in peptide synthesis; it is stable under acidic and basic conditions used to remove Boc and Fmoc groups, respectively, but can be selectively cleaved under very mild, neutral conditions using transition metal catalysts. sigmaaldrich.com
The most common method for the deprotection of allyl esters involves a palladium(0)-catalyzed allyl transfer. biotage.com This strategy is widely used in both solution-phase and solid-phase peptide synthesis. researchgate.netgoogle.com
The generally accepted mechanism involves the following steps:
Oxidative Addition: A Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group.
π-Allyl Complex Formation: The palladium inserts into the carbon-oxygen bond, leading to the formation of a cationic π-allyl palladium(II) complex and the carboxylate anion. acsgcipr.org
Nucleophilic Scavenging: A nucleophilic "allyl scavenger" attacks the π-allyl complex, transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst. google.com
A variety of scavengers can be used, and their choice can be critical to avoid side reactions and ensure complete deprotection.
| Catalyst | Scavenger | Solvent | Conditions | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Dichloromethane (DCM) | Room Temperature | biotage.com |
| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (THF) | Room Temperature | google.com |
| Pd(PPh₃)₄ | Dimedone | Tetrahydrofuran (THF) | Room Temperature | google.com |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid | Dichloromethane (DCM) | Room Temperature | researchgate.net |
| Pd(PPh₃)₄ | Acetic Acid/N-Methylmorpholine | Chloroform | Room Temperature | sigmaaldrich.com |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Recent advancements have shown that these reactions can be performed under atmospheric conditions, sometimes accelerated by microwave heating, which simplifies the experimental setup by removing the need for strictly oxygen-free environments. biotage.com
While palladium catalysis is the standard, concerns about palladium cost, toxicity, and potential contamination of the final product have driven research into alternative deprotection methods.
| Method | Reagent/Catalyst | Key Features | Reference |
| Ruthenium-Catalyzed | [Cp*Ru(cod)Cl] or similar Ru complexes | Proceeds without an external nucleophile/scavenger; high efficiency. | researchgate.net |
| Nickel-Catalyzed | Ni(0) complex with a Brønsted acid | Involves double-bond migration followed by hydrolysis. | organic-chemistry.org |
| Metal-Free (Iodine) | Iodine (I₂) and Water | Environmentally friendly; suitable for on-resin peptide synthesis. | acs.org |
| Rhodium/Iridium-Based | Rh or Ir complexes | Can catalyze cleavage via double bond migration to a vinyl ester, followed by hydrolysis. | acsgcipr.org |
| Samarium Iodide | SmI₂/H₂O/amine | Provides selective cleavage of unsubstituted allyl ethers under mild conditions. | organic-chemistry.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These alternative methods offer different selectivities and can be advantageous in complex syntheses where palladium-sensitive functional groups are present. The iodine-mediated deprotection is particularly promising as a "green" alternative, avoiding the use of heavy metals entirely. acs.org
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group on the tyrosine side chain is a crucial determinant of its chemical and biological activity. It is weakly acidic and can participate in a variety of chemical transformations. rsc.org
Nucleophilicity and Acidity: The phenol (B47542) group can act as a nucleophile, undergoing O-alkylation or O-acylation under appropriate basic conditions. Its acidity allows it to be deprotonated to form a phenoxide ion, which is an even stronger nucleophile. This reactivity is critical for many enzymatic functions.
Hydrogen Bonding and Radical Scavenging: The hydroxyl group is an excellent hydrogen bond donor, a property that is fundamental to protein structure and protein-ligand interactions. rsc.org It also allows tyrosine to act as an antioxidant by donating a hydrogen atom to quench free radicals. mdpi.com
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic substitution on the aromatic ring. This can lead to modifications such as nitration or halogenation under specific conditions.
Oxidative Coupling: The phenol ring is susceptible to oxidation. One-electron oxidation can generate a phenoxyl radical, which can then couple with another to form a dityrosine (B1219331) cross-link. mdpi.com This process can be enzyme-catalyzed or induced by chemical oxidants and is relevant in both biological processes and material science. mdpi.comnih.gov
Modification by Quinones: The phenolic hydroxyl group of tyrosine has been shown to react readily with polyhalogenated quinones under physiological conditions via a nucleophilic substitution pathway, forming ether conjugates. nih.gov This highlights its reactivity towards specific classes of electrophiles.
| Reaction Type | Reagent/Condition | Product Type | Significance |
| O-Alkylation/Acylation | Alkyl halide/Acyl chloride + Base | Ether/Ester | Protection or functionalization of the side chain. |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitrated Tyrosine | Post-translational modification. |
| Oxidation | Oxidizing agents (e.g., tyrosinase, periodate) | Dityrosine cross-links | Protein cross-linking, biomaterial formation. mdpi.comnih.gov |
| Radical Scavenging | Free radicals (e.g., DPPH) | Quenched radical | Antioxidant activity. mdpi.com |
| Conjugation | Polyhalogenated quinones | Fluoroquinone-O-tyrosine conjugate | Potential toxicological implications. nih.gov |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Further Derivatization and Functionalization
The allyl ester and the phenolic hydroxyl group are primary sites for further derivatization and functionalization of this compound. The allyl group, in particular, is amenable to a variety of transformations, most notably those catalyzed by transition metals like palladium.
Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful methods for allylic alkylation. wikipedia.org In the context of tyrosine derivatives, palladium-catalyzed allylic alkylation has been successfully employed to modify the allyl group. nih.gov This type of reaction typically involves the formation of a π-allylpalladium complex, which can then be attacked by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.orgnih.gov
Table 1: Potential Derivatization Reactions of the Allyl Group in this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Allylic Alkylation | Nucleophile, Pd(0) catalyst | Functionalized allyl chain |
| Dihydroxylation | OsO₄, NMO | Diol-functionalized side chain |
| Ozonolysis | O₃, then Me₂S | Aldehyde-functionalized side chain |
The phenolic hydroxyl group also presents opportunities for functionalization. It can undergo etherification or esterification reactions to introduce a variety of functional groups, thereby modifying the compound's solubility, lipophilicity, and other physicochemical properties.
Ortho- and Para-Substitutions on the Aromatic Ring
The aromatic ring of the tyrosine moiety in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the aromatic ring. libretexts.org This directing effect is due to the ability of the hydroxyl group to donate electron density into the ring through resonance, stabilizing the cationic intermediate formed during the substitution. wikipedia.org
Common electrophilic aromatic substitution reactions that can be applied to the phenolic ring include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule.
Table 2: Potential Ortho- and Para-Substitution Reactions on the Aromatic Ring
| Reaction Type | Electrophile | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro derivatives |
| Bromination | Br₂, FeBr₃ | ortho- and para-bromo derivatives |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | ortho- and para-acylated derivatives |
Amine Reactivity and Formation of Amide Bonds
The primary amine group in this compound is a key site for the formation of amide bonds, a fundamental transformation in peptide synthesis and medicinal chemistry. sciencedaily.com This reaction typically involves the coupling of the amine with a carboxylic acid that has been activated by a coupling agent. Common coupling agents include carbodiimides (like DCC or EDC) often used in conjunction with additives like HOBt or HOAt to suppress side reactions and improve efficiency.
The formation of an amide bond with this compound would yield a dipeptide-like structure, extending the molecular framework from the N-terminus. The reaction is generally robust and tolerates a wide range of carboxylic acids. nih.gov
Table 3: General Conditions for Amide Bond Formation with this compound
| Carboxylic Acid | Coupling Reagents | Solvent | General Yield |
| N-protected amino acid | EDC, HOBt | DMF or DCM | High |
| Aliphatic carboxylic acid | DCC, DMAP | DCM | Good to High |
| Aromatic carboxylic acid | HATU, DIPEA | DMF | High |
H Tyr Oall P Tosylate in Advanced Organic and Peptide Synthesis
Application as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on an insoluble polymer support. slideshare.net The use of specialized amino acid derivatives like H-Tyr-oall p-Tosylate is integral to the success of this methodology, particularly when complex or modified peptides are the target.
This compound is compatible with a wide array of common coupling reagents used in SPPS. These reagents are designed to activate the carboxylic acid of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain attached to the solid support. The choice of coupling reagent can significantly impact the efficiency of the reaction and minimize side reactions.
| Coupling Reagent Class | Specific Examples | Key Features |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Often used with additives like Oxyma to enhance efficiency and reduce racemization. researchgate.net |
| Phosphonium Salts | PyBOP, HBTU, HATU | Highly efficient and fast-acting, particularly useful for sterically hindered couplings. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU | Similar to phosphonium salts in terms of efficiency and applications. peptide.com |
The selection of the appropriate coupling reagent and conditions is often sequence-dependent and may require optimization to achieve the desired coupling efficiency. Monitoring the completion of the coupling reaction is crucial and can be accomplished using qualitative tests like the Kaiser test or quantitative methods such as UV-Vis spectroscopic monitoring of the Fmoc deprotection. iris-biotech.de
A key advantage of this compound lies in the orthogonality of its protecting groups. google.combiosynth.com Orthogonal protection schemes allow for the selective removal of one type of protecting group in the presence of others, which is essential for the synthesis of complex peptides with specific side-chain modifications or for on-resin cyclization. nih.govresearchgate.net
The allyl (All) ester of this compound is stable to the basic conditions used for the removal of the common Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and the acidic conditions used for the final cleavage of the peptide from many solid supports. thaiscience.info This stability allows for a flexible synthetic strategy. The allyl group can be selectively removed using palladium(0) catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger. thaiscience.infonih.gov This deprotection is mild and does not affect other acid- or base-labile protecting groups. google.com
| Protecting Group | Typical Removal Conditions | Orthogonality |
| Fmoc (Nα-protection) | Piperidine in DMF | Orthogonal to allyl and acid-labile side-chain protecting groups. biosynth.com |
| Allyl (C-terminal protection) | Pd(PPh₃)₄ and a scavenger | Orthogonal to Fmoc and acid-labile protecting groups. google.comthaiscience.info |
| t-Butyl (side-chain protection) | Trifluoroacetic acid (TFA) | Orthogonal to Fmoc and allyl groups. biosynth.com |
This orthogonal strategy allows for the selective deprotection of the C-terminal allyl ester while the peptide is still attached to the resin. The newly exposed carboxylic acid can then be used for further modifications, such as the formation of a cyclic peptide or the attachment of another molecular entity.
Use in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. This compound can also be effectively employed in solution-phase strategies.
In this context, the allyl ester provides protection for the C-terminal carboxylic acid, preventing its unwanted participation in coupling reactions. The tosylate salt of the amino group can be neutralized prior to coupling with an N-protected amino acid. The resulting dipeptide can then be selectively deprotected at either the N-terminus or the C-terminus for further chain elongation. The high crystallinity often associated with tosylate salts can also aid in the purification of intermediate peptide fragments.
Precursor for the Synthesis of Peptidomimetics and Non-Natural Amino Acids
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor affinity. nih.gov this compound can serve as a versatile starting material for the synthesis of various peptidomimetics and non-natural amino acids.
Pseudopeptides are a class of peptidomimetics in which the amide bond is replaced with a different chemical linkage. The selective deprotection of the allyl ester of this compound allows for the modification of the C-terminus to introduce non-peptidic linkages. For example, the free carboxylic acid can be reduced to an alcohol, which can then be incorporated into an ester or ether linkage within a peptide backbone.
Macrocyclic peptides are cyclic structures that often exhibit enhanced conformational rigidity and biological activity compared to their linear counterparts. frontiersin.org The orthogonal deprotection strategy afforded by the allyl group of this compound is particularly advantageous for the synthesis of macrocyclic peptides.
A linear peptide containing this compound at its C-terminus can be assembled on a solid support. After the desired sequence is complete, the allyl group can be selectively removed on-resin to expose the C-terminal carboxylic acid. This carboxylic acid can then be coupled with the deprotected N-terminal amine of the same peptide chain to form a head-to-tail cyclic peptide. frontiersin.org This on-resin cyclization strategy often leads to higher yields and simplifies the purification of the final cyclic product.
Role in the Synthesis of Complex Natural Products Containing Tyrosine Moieties
The strategic incorporation of protected amino acids is a cornerstone of modern organic synthesis, particularly in the assembly of complex natural products. This compound, chemically known as L-Tyrosine allyl ester p-toluenesulfonate salt, has emerged as a valuable building block for introducing the tyrosine moiety into intricate molecular architectures. This compound offers the advantage of having both the carboxylic acid and the phenolic hydroxyl group of tyrosine masked with protecting groups that can be selectively removed under specific conditions, a feature highly desirable in multi-step total synthesis.
The allyl ester provides protection for the carboxylic acid, which is stable under a variety of reaction conditions but can be selectively cleaved, often using palladium catalysis. This orthogonality is crucial when other sensitive functional groups are present in the molecule. The p-toluenesulfonate (tosylate) salt of the amino group enhances the compound's stability and handling characteristics. While the phenolic hydroxyl group is not explicitly protected in the "this compound" nomenclature, syntheses involving this reagent often include a subsequent protection step for this group, or its unprotected state is strategically utilized in the synthetic sequence.
Although detailed, publicly available research on the direct application of this compound in the total synthesis of complex natural products is limited, its utility can be inferred from the well-established roles of its constituent protecting groups in the synthesis of tyrosine-containing natural products, such as alkaloids and cyclic peptides.
For instance, in the synthesis of alkaloids derived from tyrosine, the controlled unmasking of the amino and carboxylic acid functionalities is paramount for constructing the characteristic heterocyclic scaffolds. The allyl and tosylate groups in this compound provide a reliable platform for such manipulations.
Similarly, in the solid-phase or solution-phase synthesis of complex peptide natural products, the use of orthogonally protected amino acids is standard practice. The allyl group is a well-recognized protecting group for carboxylic acids in peptide synthesis, allowing for selective deprotection and subsequent peptide bond formation or side-chain modification.
To illustrate the potential strategic advantage of using an O-allyl protected tyrosine derivative in a hypothetical synthetic context, consider the following data:
| Natural Product Target Class | Key Synthetic Challenge | Potential Role of O-Allyl Protected Tyrosine | Relevant Protecting Group Chemistry |
| Tyrosine-derived Alkaloids | Stereoselective formation of isoquinoline or related heterocyclic systems. | Serves as a chiral precursor where the allyl group allows for late-stage deprotection and cyclization reactions. | Allyl group removal via Pd(0) catalysis; compatibility with various N-protecting groups. |
| Cyclic Peptide Natural Products | Macrocyclization and selective side-chain modifications. | The allyl ester enables selective deprotection of the C-terminus for macrolactamization, while the phenolic hydroxyl can be independently protected or modified. | Orthogonal deprotection strategies (e.g., Fmoc for N-terminus, Allyl for C-terminus). |
| Marine Natural Products with Tyrosine Moieties | Construction of complex polycyclic ethers or other intricate functionalities. | The protected tyrosine can be incorporated early in the synthesis, with the protecting groups withstanding a range of subsequent chemical transformations. | Robustness of the allyl ester to various reagents; selective cleavage under mild conditions. |
Detailed research findings on specific total syntheses employing this compound would be necessary to populate a comprehensive data table with yields and specific reaction conditions. The following table represents a template for how such data would be presented if available in the scientific literature:
| Natural Product | Synthetic Step Involving this compound Derivative | Reagents and Conditions | Yield (%) | Reference |
| [Example Natural Product A] | Coupling of the protected tyrosine with a key intermediate. | [Specific coupling agent, solvent, temperature] | [e.g., 85%] | [Citation] |
| [Example Natural Product B] | Selective deprotection of the allyl ester for macrocyclization. | [Pd(PPh3)4, scavenger, solvent] | [e.g., 70%] | [Citation] |
| [Example Natural Product C] | Modification of the tyrosine phenolic hydroxyl group. | [Protecting group precursor, base, solvent] | [e.g., 92%] | [Citation] |
The strategic use of this compound and its derivatives in the synthesis of complex, biologically active natural products underscores the importance of sophisticated protecting group strategies in modern organic chemistry. The ability to selectively unmask reactive functionalities at will allows for the efficient and controlled construction of some of nature's most intricate molecular architectures.
Analytical and Spectroscopic Characterization Techniques for H Tyr Oall P Tosylate
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For H-Tyr-oall p-tosylate, which has the molecular formula C19H23NO6S and a molecular weight of 393.5 g/mol , ¹H, ¹³C, and 2D NMR techniques are utilized for a complete structural assignment.
¹H NMR for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The expected chemical shifts for the protons in this compound are influenced by the electron-withdrawing and electron-donating groups within the L-tyrosine allyl ester and p-toluenesulfonate moieties.
The spectrum would be expected to show distinct signals for the aromatic protons of both the tyrosine and tosylate groups, the protons of the allyl group, and the protons of the amino acid backbone. The integration of these signals would correspond to the number of protons in each environment.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Tyrosine Aromatic (2H) | ~ 7.0-7.2 | Doublet | 2H |
| Tyrosine Aromatic (2H) | ~ 6.7-6.9 | Doublet | 2H |
| Tosylate Aromatic (2H) | ~ 7.7-7.9 | Doublet | 2H |
| Tosylate Aromatic (2H) | ~ 7.1-7.3 | Doublet | 2H |
| Allyl CH | ~ 5.8-6.0 | Multiplet | 1H |
| Allyl CH₂ (trans) | ~ 5.2-5.4 | Doublet of doublets | 1H |
| Allyl CH₂ (cis) | ~ 5.1-5.3 | Doublet of doublets | 1H |
| Allyl O-CH₂ | ~ 4.6-4.8 | Doublet | 2H |
| α-CH | ~ 4.0-4.2 | Triplet | 1H |
| β-CH₂ | ~ 3.0-3.2 | Doublet | 2H |
| Tosylate CH₃ | ~ 2.3-2.5 | Singlet | 3H |
| NH₃⁺ | ~ 8.0-8.5 | Broad singlet | 3H |
¹³C NMR for Carbon Skeleton Determination
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.).
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | ~ 170-175 |
| Tyrosine C-OH | ~ 155-160 |
| Tosylate C-S | ~ 145-150 |
| Aromatic C (quaternary) | ~ 125-145 |
| Aromatic CH | ~ 115-135 |
| Allyl CH | ~ 130-135 |
| Allyl CH₂ | ~ 115-120 |
| Allyl O-CH₂ | ~ 65-70 |
| α-C | ~ 55-60 |
| β-C | ~ 35-40 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to trace the proton networks within the tyrosine and allyl moieties, for example, connecting the α-CH to the β-CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying connectivity across quaternary carbons and ester linkages, for instance, showing a correlation from the allyl O-CH₂ protons to the ester carbonyl carbon.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. The broad O-H and N-H stretching vibrations would appear at higher wavenumbers. The carbonyl stretch of the ester would be a prominent sharp peak. The aromatic C=C stretching and the strong S=O stretching vibrations from the tosylate group would also be key diagnostic peaks.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Phenolic O-H stretch | 3200-3600 (broad) |
| N-H stretch (amine salt) | 3000-3300 (broad) |
| Aromatic C-H stretch | 3000-3100 |
| Aliphatic C-H stretch | 2850-3000 |
| C=O stretch (ester) | 1730-1750 |
| Aromatic C=C stretch | 1450-1600 |
| S=O stretch (sulfonate) | 1150-1250 and 1030-1080 |
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring modes and the S=O symmetric stretch.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, a soft ionization technique such as electrospray ionization (ESI) would be suitable.
The positive ion mode ESI-MS would be expected to show a prominent peak for the L-tyrosine allyl ester cation [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₅NO₃). The molecular ion of the intact salt is less likely to be observed.
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its fragments with high accuracy.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
|---|---|
| L-Tyrosine allyl ester cation [C₁₂H₁₅NO₃]⁺ | 222.11 |
| Fragment: Loss of allyl group | 181.07 |
| Fragment: Tyrosyl cation | 164.07 |
The comprehensive characterization of this compound, an allyl ester of the amino acid tyrosine with a p-toluenesulfonate counterion, is essential for confirming its identity, purity, and structural integrity. This involves a combination of chromatographic and spectroscopic techniques, each providing unique and complementary information.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two of the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is a frequently utilized method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The tyrosine moiety in this compound provides some hydrophobicity, while the free amino group and the p-toluenesulfonate counterion contribute to its polarity. The selection of an appropriate column, such as a C18 or C8 column, and the optimization of the mobile phase composition, including pH and the use of ion-pairing agents like trifluoroacetic acid (TFA), are crucial for achieving good resolution and peak shape. ankara.edu.tr
Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in both the tyrosine and the p-toluenesulfonate groups absorb UV light. researchgate.netnih.gov The wavelength for detection is typically set at a value where both components exhibit strong absorbance, for instance, around 210 nm or 225 nm. nih.gov
A typical HPLC analysis of this compound would provide a chromatogram showing a major peak corresponding to the compound, with the retention time being a characteristic feature for its identification under specific chromatographic conditions. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Parameters for Purity Assessment of Amino Acid Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical set of starting parameters for the HPLC analysis of a compound like this compound and would require optimization for the specific analyte.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. silicycle.com In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (L-tyrosine and allyl alcohol) and the formation of the product.
The stationary phase is typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a glass or aluminum plate. The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.
For this compound, a common mobile phase might consist of a mixture of a polar solvent like ethyl acetate (B1210297) and a nonpolar solvent like hexane, with the addition of a small amount of a more polar solvent such as methanol or acetic acid to improve the separation.
After the TLC plate is developed, the separated spots are visualized. Since this compound contains a UV-active chromophore, the spots can be visualized under a UV lamp, where they will appear as dark spots on a fluorescent background. silicycle.comumich.edu Alternatively, various chemical staining agents can be used. For instance, a ninhydrin (B49086) solution can be used to detect the free amino group of the product, which typically yields a characteristic purple or pink spot upon heating. illinois.edu A potassium permanganate (B83412) stain can also be employed as a general stain for organic compounds. illinois.edu
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a reference standard of the product, the progress of the reaction can be effectively monitored.
Table 2: Example TLC System for Monitoring the Synthesis of this compound
| Compound | Expected Rf Value | Visualization Method |
| L-Tyrosine (Starting Material) | ~0.1 | Ninhydrin, UV |
| This compound (Product) | ~0.5 | Ninhydrin, UV, Iodine |
| Allyl Alcohol (Starting Material) | ~0.7 | Potassium Permanganate |
Note: Rf values are highly dependent on the specific TLC conditions (stationary phase, mobile phase composition, temperature) and are provided for illustrative purposes.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org For a compound like this compound, which is a salt and likely to be a crystalline solid, X-ray crystallography can be used to determine its exact molecular structure, including bond lengths, bond angles, and conformational details. nih.gov
The first and often most challenging step in X-ray crystallography is the growth of a high-quality single crystal of the compound. nih.gov This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, or by other crystallization techniques such as vapor diffusion or cooling.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to the elucidation of the complete molecular structure.
For this compound, an X-ray crystal structure would definitively confirm the connectivity of the atoms, the stereochemistry at the chiral center of the tyrosine moiety, and the ionic interaction between the protonated amino group of the L-tyrosine allyl ester and the sulfonate group of the p-toluenesulfonate anion. It would also provide insights into the intermolecular interactions, such as hydrogen bonding and packing arrangements, in the solid state.
While X-ray crystallography is a highly definitive technique for structural elucidation, its applicability is contingent upon the ability to grow suitable single crystals. As of the current literature survey, no publicly available X-ray crystallographic data for this compound has been reported.
Mechanistic Investigations of Reactions Involving H Tyr Oall P Tosylate
Kinetic Studies of Substitution and Elimination Pathways
Kinetic studies are fundamental to understanding the factors that govern the rates of chemical reactions. For H-Tyr-oall p-tosylate, such studies would focus on nucleophilic substitution and elimination reactions, primarily at the allylic ester and the tosylated phenolic oxygen. By systematically varying the concentration of reactants, temperature, and solvent, researchers can determine the rate law and activation parameters of the reaction, which in turn provide insights into the transition state and the molecularity of the rate-determining step.
For instance, in a hypothetical study, the reaction of this compound with a nucleophile (Nu⁻) could proceed via an Sₙ2 or E2 mechanism. The rate of the reaction could be monitored by techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
A typical rate law for a bimolecular reaction would be: Rate = k[this compound][Nu⁻]
Where k is the rate constant. The magnitude of k would be influenced by the nature of the nucleophile, the solvent, and the temperature.
Hypothetical Kinetic Data for the Reaction of this compound with Different Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Azide (B81097) (N₃⁻) | DMF | 25 | 1.2 x 10⁻³ |
| Cyanide (CN⁻) | DMSO | 25 | 8.5 x 10⁻⁴ |
| Hydroxide (OH⁻) | H₂O/THF | 25 | 5.0 x 10⁻⁴ (competing elimination) |
This data is illustrative and intended to represent plausible experimental outcomes.
These studies would help in selecting optimal conditions to favor either substitution or elimination, a critical aspect for the synthetic utility of this compound.
Computational Chemistry and Molecular Modeling
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. For this compound, molecular modeling can be used to explore the potential energy surfaces of its reactions, identify transition states, and calculate activation energies, thus complementing experimental kinetic data.
Density Functional Theory (DFT) Calculations for Reaction Intermediates and Transition States
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. DFT calculations can be employed to model the reaction of this compound with various reagents. By calculating the energies of reactants, products, and, most importantly, the transition states and any intermediates, a detailed reaction profile can be constructed.
For example, in a nucleophilic substitution reaction, DFT could be used to compare the energy barriers for a concerted Sₙ2 pathway versus a stepwise Sₙ1 pathway, which would proceed through a carbocation intermediate. The calculated geometries of the transition states would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.
Illustrative Calculated Activation Energies for Competing Pathways
| Reaction Pathway | Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Sₙ2 | Chloride (Cl⁻) | 22.5 |
| E2 | Hydroxide (OH⁻) | 19.8 |
This data is for illustrative purposes and represents typical outputs from DFT calculations.
Conformational Analysis and Energy Landscapes
The reactivity of this compound is also influenced by its conformational flexibility. The spatial arrangement of the allyl group, the amino acid backbone, and the tosyl group can affect the accessibility of the reactive sites. Conformational analysis, using methods like molecular mechanics or DFT, can identify the low-energy conformations of the molecule.
By mapping the potential energy landscape, researchers can understand the relative populations of different conformers and how they might influence the selectivity of a reaction. For instance, a particular conformation might favor an intramolecular reaction or selectively expose one face of the molecule to an incoming reagent.
Isotopic Labeling Studies to Elucidate Reaction Mechanisms
Isotopic labeling is a powerful experimental technique for tracing the fate of specific atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H), the position of the label in the product can be determined, providing unambiguous evidence for a particular mechanistic pathway.
For this compound, one could, for example, synthesize the compound with an ¹⁸O label in the phenolic oxygen of the tyrosine moiety. If a substitution reaction at the tosyl group occurs via a mechanism that involves cleavage of the C-O bond, the ¹⁸O label would be retained in the resulting alcohol product. Conversely, if the S-O bond cleaves, the label would be lost to the tosylate leaving group.
Another application would be to use deuterium (B1214612) labeling on the allyl group to probe the stereochemistry of addition reactions or to investigate kinetic isotope effects in elimination reactions, which can provide information about the transition state geometry.
Stereochemical Outcome Analysis in Complex Transformations
The stereochemistry of this compound, being derived from the chiral amino acid L-tyrosine, is a critical aspect of its reactivity. The stereochemical outcome of reactions involving this compound can provide profound insights into the reaction mechanism.
For instance, in a nucleophilic substitution at the α-carbon of the amino acid, an Sₙ2 reaction would be expected to proceed with inversion of configuration, while an Sₙ1 reaction would lead to racemization. By analyzing the stereochemistry of the product, for example, using chiral chromatography or polarimetry, the dominant mechanistic pathway can be determined.
Furthermore, in more complex transformations where this compound is used as a building block in the synthesis of larger molecules, the stereochemical integrity of the tyrosine unit is often paramount. Mechanistic studies that focus on the stereochemical outcome are therefore essential for the successful application of this compound in asymmetric synthesis.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Chemical Biology and Materials Science Research
Utilization in Probing Protein-Peptide Interactions (In Vitro Studies)
The amino acid tyrosine plays a dominant role in mediating molecular contacts in protein-peptide interactions due to its unique physicochemical properties. nih.gov The phenolic hydroxyl group of tyrosine is particularly important for forming hydrogen bonds and participating in π-π stacking interactions, which stabilize protein-peptide complexes.
By incorporating H-tyr-oall p-tosylate into a peptide sequence, the phenolic hydroxyl group is blocked by the O-allyl group. This modification allows researchers to conduct in vitro studies to probe the significance of this specific hydroxyl group in a given protein-peptide interaction. Comparing the binding affinity of the O-allylated peptide to its unmodified counterpart can quantify the energetic contribution of the tyrosine hydroxyl group to the binding event.
Furthermore, the allyl group itself can serve as a unique tag or handle. Its relatively small size and chemical inertness under many biological conditions mean it can often be incorporated with minimal structural perturbation, allowing for the study of native-like interactions while providing a site for subsequent, specific chemical modification. The ability to use minimalist synthetic binding proteins, where tyrosine residues are often key, has highlighted the effectiveness of such modifications in understanding molecular recognition. nih.gov
Scaffold for Developing Enzyme Inhibitors (Non-Clinical Focus)
The specific and conserved architecture of enzyme active sites allows for the design of targeted inhibitors. Modified amino acids like this compound can serve as a foundational structure, or scaffold, for building more complex molecules designed to fit into these active sites and modulate enzyme activity.
Histidine kinases (HKs) are crucial components of two-component signaling systems in bacteria, making them attractive targets for novel antibacterial agents. nih.govpatsnap.com A key advantage of targeting HKs is that they are absent in mammals, which reduces the potential for off-target effects. nih.govpatsnap.com The ATP-binding domain of HKs is highly conserved across different bacterial species, suggesting that a single inhibitor could have broad-spectrum activity. nih.govmdpi.com
Although structurally distinct from human serine/threonine and tyrosine kinases, HKs still bind ATP. nih.govnih.gov This provides an opportunity to design inhibitors that compete with ATP for the binding pocket. This compound can be envisioned as a starting scaffold for such inhibitors. Medicinal chemists can systematically modify its structure—for instance, by functionalizing the allyl group or altering the aromatic rings—to enhance binding affinity and selectivity for the ATP-binding pocket of a target histidine kinase.
Table 1: Examples of Scaffolds Used in Histidine Kinase Inhibitor Design
| Inhibitor Class | General Structure/Scaffold | Target Example | Reference |
|---|---|---|---|
| Thiophene Derivatives | Thiophene core | WalK, PhoR, ResE (B. subtilis) | mdpi.com |
| Isatin Derivatives | Isatin with β-hydroxyketone or chalcone | General antibacterial activity | mdpi.com |
This table illustrates various chemical scaffolds that have been investigated as histidine kinase inhibitors, providing context for how a tyrosine-based scaffold could be developed.
ATP synthase is a fundamental enzyme responsible for the majority of ATP production in cells. researchgate.net Certain tyrosine residues within the F1 subunit of mitochondrial ATP synthase have been identified as essential for its catalytic activity. nih.govasm.org Chemical modification of these critical tyrosine residues can lead to the inactivation of the enzyme. asm.org
In non-clinical research, this compound can be used as a tool to investigate the function of ATP synthase. As a structural analog of tyrosine, it can be used in binding studies to probe the tyrosine-binding sites within the enzyme complex. Furthermore, its potential to be incorporated into larger molecules makes it a candidate for a scaffold in the design of novel ATP synthase inhibitors. These inhibitors could target the enzyme by mimicking the binding of tyrosine at essential sites, thereby disrupting the catalytic cycle of ATP synthesis. nih.govfrontiersin.org The development of such inhibitors is valuable for studying cellular metabolism and has been suggested as a therapeutic strategy in various diseases. researchgate.netnih.gov
Precursor for the Synthesis of Bio-conjugates and Probes
Bioconjugation, the process of linking molecules to proteins or peptides, is a cornerstone of chemical biology. This compound is an excellent precursor for this purpose due to the chemical reactivity of its O-allyl group. A particularly powerful method for modifying tyrosine residues involves palladium-catalyzed π-allylic alkylation. nih.govdatapdf.com
This reaction allows for the selective functionalization of the tyrosine side chain under mild, aqueous conditions compatible with biological molecules. nih.govdatapdf.com The O-allyl group of a tyrosine derivative can react with an electrophilic π-allyl palladium complex, enabling the attachment of various functionalities. This strategy has been successfully used to couple fluorescent probes and other molecular tags to proteins. nih.gov The versatility of this approach also allows for the installation of hydrophobic chains onto proteins, creating synthetic lipoproteins that can associate with lipid vesicles. nih.gov
In addition to palladium catalysis, the allyl group is amenable to other bioorthogonal reactions, such as thiol-ene reactions or olefin cross-metathesis, further expanding its utility as a handle for creating complex bioconjugates and molecular probes. researchgate.net
Integration into Advanced Polymer and Material Architectures
Derivatives of the amino acid L-tyrosine are valuable building blocks for designing biodegradable and biocompatible polymers. nih.govacs.org The phenolic hydroxyl group provides a reactive site for polymerization, leading to a wide variety of materials, including polycarbonates, polyarylates, and polyurethanes. nih.govacs.orgnih.gov These tyrosine-derived polymers possess excellent mechanical and functional properties, making them suitable for biomedical applications such as drug delivery and tissue engineering. acs.orgnih.gov
While this compound is a modified amino acid, the tosyl (p-toluenesulfonyl) group it contains is a key functional group in the synthesis of other advanced materials, most notably tosylated cellulose (B213188). Cellulose tosylate is a crucial intermediate for the chemical modification of cellulose, the most abundant natural biopolymer. mdpi.composanova.de
The synthesis involves reacting cellulose with p-toluenesulfonyl chloride (TosCl) in a suitable solvent system. ncsu.eduresearchgate.net The tosyl group is an excellent leaving group, making cellulose tosylate highly reactive toward nucleophilic substitution. posanova.dencsu.edu This reactivity allows for the straightforward introduction of a wide range of functional groups onto the cellulose backbone. For example, reacting tosylated cellulose with sodium azide (B81097) yields 6-deoxy-6-azido cellulose, while reaction with propargylamine (B41283) yields an alkyne-functionalized cellulose. ncsu.edu These "clickable" cellulose derivatives are valuable precursors for creating advanced materials, such as hydrogels and bioconjugates, through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. mdpi.comncsu.edu
Table 2: Optimized Reaction Conditions for Heterogeneous Synthesis of Cellulose Tosylate
| Parameter | Condition | Resulting Degree of Substitution (DStos) |
|---|---|---|
| Molar Ratio (TosCl:AGU*) | 10:1 | 1.80 |
| Reaction Time | 144 hours | 1.80 |
| Temperature | 30 °C | 1.80 |
Data derived from an optimization study using a Doehlert matrix. AGU refers to the anhydroglucose (B10753087) unit of cellulose. mdpi.com
This utility of the tosyl group in modifying polysaccharides underscores its importance in materials science, a role it shares with the tosylate salt form of this compound in its own chemical applications.
Photocrosslinkable Materials Utilizing Tosylate Functionality
In the realm of materials science, the development of photocrosslinkable materials is a significant area of research, enabling the fabrication of complex structures with tunable properties for applications such as in tissue engineering and 3D bioprinting. While this compound itself is a derivative of the photo-responsive amino acid tyrosine, the primary role of the tosylate (p-toluenesulfonate) group in the context of functional materials is typically not direct participation in the photocrosslinking process. Instead, the tosylate moiety is widely recognized and utilized as an excellent leaving group in nucleophilic substitution reactions. masterorganicchemistry.comlibretexts.orglibretexts.org
This characteristic is pivotal for the chemical modification of polymers to introduce photoreactive functionalities. Alcohols, for instance, are generally poor leaving groups, but their conversion to tosylates dramatically enhances their reactivity. masterorganicchemistry.com This conversion allows for the subsequent attachment of various functional groups, including those that can participate in photo-initiated crosslinking, to the polymer backbone. The process of converting an alcohol to a tosylate proceeds with retention of the stereochemistry at the electrophilic carbon. libretexts.orglibretexts.org
Functional substituents from the sulfonate series, including tosylates, are considered highly versatile leaving groups for modifying polymers. researchgate.net This versatility allows for the synthesis of novel functional polymers with desired properties. For example, tosyl groups can be introduced into a polymer structure and then replaced by other molecules to create a functionalized material. While the allyl group of this compound could potentially be involved in crosslinking reactions, the tosylate's primary utility in materials science lies in its capacity as a leaving group to facilitate the synthesis of precisely structured polymers.
Research into Biodegradation Pathways of Related Tosylate Compounds
Studies have identified bacteria, particularly from the Pseudomonas genus, that can utilize p-toluenesulfonate as a sole source of carbon and sulfur. cdnsciencepub.com The biodegradation process is initiated by an oxidative attack. One established pathway involves the oxidation of the methyl group. For instance, the degradation of p-toluenesulfonamide (B41071) by a Pseudomonas species showed the transient appearance of 4-hydroxymethylbenzenesulphonamide and 4-carboxybenzenesulphonamide, indicating that the initial attack occurs on the methyl group. researchgate.net
A key step in the aerobic biodegradation of p-toluenesulfonate is desulfonation, the removal of the sulfonate group. This process often yields catechol derivatives. researchgate.net For example, a Pseudomonas isolate was found to degrade p-toluenesulfonate to 3-methylcatechol. cdnsciencepub.com This intermediate is then subject to ring cleavage, followed by further fission of the carbon chain. cdnsciencepub.com The degradation of p-toluenesulfonate by Pseudomonas putida has been shown to proceed via 4-methylcatechol, which is then cleaved by a catechol 2,3-oxygenase. researchgate.net In these pathways, the sulfonate group is released as sulfite, which can be non-enzymatically oxidized to sulfate (B86663) in the environment. researchgate.net
Below is a table summarizing key findings from research on the biodegradation of p-toluenesulfonate:
| Microorganism | Initial Step | Key Intermediates | Final Products | Reference |
| Pseudomonas sp. | Hydroxylation | 3-methylcatechol, acetate (B1210297), pyruvate (B1213749) | Carbon dioxide, water, sulfate | cdnsciencepub.com |
| Pseudomonas putida | Desulfonation | 4-methylcatechol, 2-hydroxy-5-methylmuconic semialdehyde | Propionaldehyde, pyruvate | researchgate.net |
| Pseudomonas sp. (on p-toluenesulfonamide) | Oxidation of methyl group | 4-hydroxymethylbenzenesulphonamide, 4-carboxybenzenesulphonamide, 3,4-dihydroxybenzoate | Sulfate, ammonium | researchgate.net |
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Strategies for H-Tyr-oall p-Tosylate
The traditional synthesis of amino acid ester tosylate salts often involves Fischer-Speier esterification, where the amino acid is treated with an alcohol (in this case, allyl alcohol) and p-toluenesulfonic acid, typically with azeotropic removal of water. researchgate.net While effective, future research is aimed at developing more efficient, sustainable, and scalable methods.
Key areas for development include:
Enzymatic Synthesis: Utilizing enzymes as biocatalysts could offer a greener alternative to traditional chemical synthesis, potentially leading to higher selectivity and milder reaction conditions. datainsightsmarket.com
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and allow for safer handling of reagents. This technology could be applied to the esterification and salt formation steps, enabling better control over reaction parameters and facilitating easier scale-up.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods.
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Enzymatic Catalysis | High selectivity, mild conditions, reduced environmental impact. | Identification of suitable enzymes, optimization of reaction media. |
| Flow Chemistry | Improved efficiency, scalability, enhanced safety, precise control. | Reactor design, optimization of flow rates and temperature. |
| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Solvent selection, power and temperature optimization. |
Exploration of this compound in Catalytic Cycles
The allyl group in this compound is of particular interest for its role in catalysis, especially in transition-metal-catalyzed reactions. The allyl moiety can be readily cleaved under specific conditions, making it a useful protective group, but it can also participate directly in catalytic transformations.
Future research could explore its use in:
Palladium-Catalyzed Allylation: The allyl ester can serve as an allyl source in palladium-catalyzed reactions, allowing for the formation of new carbon-carbon bonds. Research into the catalytic α-allylation of unprotected amino acid esters has shown the potential for creating complex α-quaternary amino acids. organic-chemistry.orgnih.gov
Hydrogen-Bond-Donor Catalysis: Chiral catalysts can be used for the enantioselective synthesis of α-allyl amino esters, highlighting a pathway for creating stereochemically complex molecules. nih.govacs.org
Metathesis Reactions: The terminal double bond of the allyl group is a handle for olefin metathesis, enabling the construction of macrocycles or the linkage to other molecules.
Expansion of Its Application in Complex Molecular Architectures
The bifunctional nature of this compound—possessing a free amine, a protected carboxyl group, and a reactive phenolic side chain—makes it an ideal building block for complex molecules. Future applications could extend beyond its current use as a simple precursor.
Emerging opportunities include:
Peptide Synthesis: As a protected amino acid, it is a fundamental component for solid-phase peptide synthesis (SPPS), a technique used to create peptides for therapeutic and research purposes. aurigeneservices.com The development of advanced protecting group strategies is a continuing trend in this field. datainsightsmarket.com
Polymer Chemistry: The tyrosine derivative can be incorporated into polymers to create functional materials. The phenolic hydroxyl group and the allyl double bond offer sites for polymerization or post-polymerization modification.
Drug Delivery Systems: Its enhanced solubility and stability make it a candidate for use in creating prodrugs or as part of larger drug delivery vehicles. netascientific.com
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Advanced QM/MM Methods
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and designing new applications. While specific studies on this compound are lacking, methodologies applied to similar molecules pave the way for future investigations.
Potential research avenues include:
Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy could be used to study the excited-state dynamics of the tyrosine chromophore within the molecule, providing insights into photochemical reactions.
Quantum Mechanics/Molecular Mechanics (QM/MM): These computational methods can model enzymatic reactions or catalytic cycles involving this compound. QM/MM studies can elucidate transition states and reaction pathways at an atomic level, as has been done for other tyrosine-dependent enzymes. nih.gov
Density Functional Theory (DFT): DFT calculations can be employed to investigate the thermodynamics and kinetics of reactions, such as the mechanisms of allylation or the role of the tosylate counter-ion in solution. mdpi.com
| Methodology | System to Study | Key Parameters to Investigate |
|---|---|---|
| Ultrafast Spectroscopy | Photochemical activation of the tyrosine moiety. | Excited-state lifetimes, intermediate species, quantum yields. |
| QM/MM Simulations | This compound in a model enzyme active site. | Reaction energy profiles, transition state geometries, role of active site residues. |
| DFT Calculations | Palladium-catalyzed deallylation or allylation reaction. | Activation energies, reaction intermediates, influence of ligands. |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
Future directions involve:
Predicting Reaction Yields: ML models can be trained on datasets of similar reactions to predict the yield of a reaction involving this compound under various conditions (e.g., different catalysts, solvents, temperatures).
Identifying Novel Reactions: AI can analyze the structure of this compound and suggest novel transformations or applications by screening vast virtual libraries of reagents and reaction types.
Protein Structure and Function Prediction: AI tools can predict how peptides incorporating this modified tyrosine residue will fold and interact with biological targets, accelerating drug discovery efforts. mdpi.comnih.gov
Sustainable Synthesis and Application of this compound in Circular Chemistry
The principles of green and circular chemistry are increasingly important in chemical manufacturing. datainsightsmarket.com This involves designing processes that minimize waste, use renewable resources, and create products that can be recycled or biodegraded.
Opportunities for future research include:
Green Solvents: Replacing hazardous solvents like benzene (B151609) or toluene (B28343), which have been used in Fischer-Speier esterifications, with greener alternatives is a key goal. researchgate.net
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. N- to C-direction peptide synthesis is one area where atom economy is being improved. nih.gov
Biodegradable Protecting Groups: While the allyl group is useful, research into protecting groups that are derived from renewable sources and are readily biodegradable after use aligns with the goals of sustainable chemistry. researchgate.netnih.gov
Q & A
Q. How is this compound applied in biochemical assays (e.g., enzyme inhibition studies)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
